molecular formula C26H32N2O B1683757 Galeterone CAS No. 851983-85-2

Galeterone

Cat. No. B1683757
M. Wt: 388.5 g/mol
InChI Key: PAFKTGFSEFKSQG-PAASFTFBSA-N
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Description

Galeterone (developmental code names TOK-001, VN/124-1) is a steroidal antiandrogen that was under development by Tokai Pharmaceuticals for the treatment of prostate cancer . It is a 3-hydroxy steroid and has a role as an androgen .


Synthesis Analysis

A large multi-gram scale synthesis of Galeterone has been reported, starting from the commercially available dehydroepiandrosterone-3-acetate (DHEA) via Galeterone (Gal), in 8 steps with a 26% overall yield and 99.5% purity .


Molecular Structure Analysis

Galeterone has a molecular formula of C26H32N2O and a molecular weight of 388.5 g/mol . Its IUPAC name is (3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol .


Chemical Reactions Analysis

Galeterone is a steroidal CYP17A1 inhibitor, androgen receptor (AR) antagonist, and AR degrader . It has been reported that Galeterone is metabolized to 3-oxo-Δ4-steroids by 3βHSD in a short period on oral administration .


Physical And Chemical Properties Analysis

Galeterone has a molecular formula of C26H32N2O and a molecular weight of 388.5 g/mol . It is a 3-hydroxy steroid .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Pharmacology and Oncology , focusing on the treatment of prostate cancer .

Comprehensive and Detailed Summary of the Application

Galeterone (TOK-001 or VN/124-1) is a drug developed for the treatment of all stages of prostate cancer . It is a selective development candidate which modulates multiple targets in the androgen receptor (AR) signaling pathway . Galeterone and its next-generation analogs, VNPP414 and VNPP433-3β, have shown potent therapeutic effects in castration-/drug-resistant prostate cancer preclinical models in vitro and in vivo .

Detailed Description of the Methods of Application or Experimental Procedures

  • CYP17 inhibition to block androgen (T and DHT) synthesis in vivo
  • Direct competitive binding to the ligand binding domain (LBD) of AR and concomitant AR antagonism
  • Significant growth inhibition of LNCaP human prostate tumor xenografts

Thorough Summary of the Results or Outcomes Obtained

Galeterone has successfully completed phase II clinical development in men with castration-resistant (advanced) prostate cancer (CRPC) . Phase III clinical studies in CRPC patients were scheduled to begin in early 2015 . The next-generation galeterone analogs, VNPP414 and VNPP433-3β, have shown potent therapeutic effects in castration-/drug-resistant prostate cancer preclinical models in vitro and in vivo .

Safety And Hazards

Galeterone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Galeterone has been used in trials studying the treatment of Prostate Cancer . A Phase III study of Galeterone (compared against enzalutamide) in AR-V7-positive patients is currently underway . This represents the first pivotal trial using a biomarker-selection design in this disease .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKTGFSEFKSQG-PAASFTFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025602
Record name 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galeterone

CAS RN

851983-85-2
Record name Galeterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851983-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galeterone [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galeterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source European Chemicals Agency (ECHA)
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Record name GALETERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,160
Citations
DA Bastos, ES Antonarakis - Drug design, development and …, 2016 - Taylor & Francis
… of galeterone and then review the safety and efficacy data from Phase I and II clinical studies of galeterone in … A Phase III study of galeterone (compared against enzalutamide) in AR-V7-…
Number of citations: 56 www.tandfonline.com
VCO Njar, AMH Brodie - 2015 - ACS Publications
In our effort to discover potent and specific inhibitors of 17α-hydroxylase/17,20-lyase (CYP17), the key enzyme which catalyzes the biosynthesis of androgens from progestins, 3β-(…
Number of citations: 204 pubs.acs.org
M Alyamani, Z Li, M Berk, J Li, J Tang, S Upadhyay… - Cell chemical …, 2017 - cell.com
… We found that galeterone is metabolized by 3bHSD to D4-galeterone (D4G), which is further … ) to 3keto-5a-galeterone (5aG), 3a-OH-5a-galeterone, and 3b-OH-5a-galeterone; in vivo it is …
Number of citations: 47 www.cell.com
P Purushottamachar, AM Godbole… - Journal of medicinal …, 2013 - ACS Publications
As part of our program to explore the influence of small structural modifications of our drug candidate 3β-(hydroxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene (galeterone, 5) on the …
Number of citations: 127 pubs.acs.org
Z Yu, C Cai, S Gao, NI Simon, HC Shen, SP Balk - Clinical Cancer Research, 2014 - AACR
… galeterone, in contrast to bicalutamide but similar to enzalutamide, blocks AR binding to chromatin. Galeterone … AR degradation required higher galeterone concentrations that induce …
Number of citations: 98 aacrjournals.org
B Montgomery, MA Eisenberger, MB Rettig, F Chu… - Clinical Cancer …, 2016 - AACR
… Galeterone was well tolerated; the most common adverse events were fatigue, increased … results support the galeterone tablet dose of 2,550 mg/d for further study. Galeterone was well …
Number of citations: 76 aacrjournals.org
P Purushottamachar, E Thomas, RS Thankan… - Steroids, 2022 - Elsevier
VNPP433-3β (compound 2, (3β-(1H-imidazole-1-yl)-17-(1H-benzimidazole-1-yl)-androsta-5,16-diene), a multitarget anticancer agent has emerged as our lead next generation …
Number of citations: 4 www.sciencedirect.com
AK Kwegyir-Afful, S Ramalingam… - Oncotarget, 2015 - ncbi.nlm.nih.gov
Galeterone (Gal) is a first-in-class multi-target oral small molecule that will soon enter pivotal phase III clinical trials in castration resistant prostate cancer (CRPC) patients. Gal disrupts …
Number of citations: 115 www.ncbi.nlm.nih.gov
R Jorda, E Řezníčková, U Kiełczewska, J Maj… - European journal of …, 2019 - Elsevier
… As galeterone was shown to affect AR regulated transcription [12], we therefore investigated … was also comparable to the effect of standard galeterone. The expression of PSA remained …
Number of citations: 17 www.sciencedirect.com
AK Kwegyir-Afful, S Ramalingam, VP Ramamurthy… - Cancers, 2019 - mdpi.com
These studies compared the efficacies of our clinical agent galeterone (Gal) and the FDA-approved prostate cancer drug, enzalutamide (ENZ) with two lead next generation galeterone …
Number of citations: 19 www.mdpi.com

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